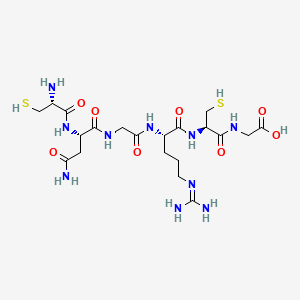

Glycine, L-cysteinyl-L-asparaginylglycyl-L-arginyl-L-cysteinyl-

Descripción general

Descripción

Becliconazol es un fármaco de molécula pequeña que actúa como inhibidor fúngico de la CYP51A1. Fue desarrollado inicialmente por A. Menarini Industrie Farmaceutiche Riunite SRL. Este compuesto se utiliza principalmente en el tratamiento de infecciones fúngicas y enfermedades de la piel .

Métodos De Preparación

La preparación de becliconazol implica varias rutas sintéticas y condiciones de reacción. La síntesis generalmente comienza con la preparación de intermediarios clave, seguida de una serie de reacciones químicas que incluyen condensación, reducción, esterificación y síntesis utilizando reactivos como metóxido de sodio, cloroacetato de metilo y borohidruro de potasio . Los métodos de producción industrial se centran en optimizar el rendimiento y la pureza al mismo tiempo que se minimiza el desperdicio y el impacto ambiental .

Análisis De Reacciones Químicas

Becliconazol experimenta varias reacciones químicas, que incluyen:

Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno. Los reactivos comunes incluyen agentes oxidantes como el permanganato de potasio.

Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno. Los reactivos comunes incluyen agentes reductores como el borohidruro de sodio.

Sustitución: Esta reacción implica el reemplazo de un átomo o grupo de átomos por otro.

Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados.

Aplicaciones Científicas De Investigación

Becliconazol tiene varias aplicaciones de investigación científica:

Química: Se utiliza como compuesto de referencia en estudios que involucran inhibidores fúngicos de la CYP51A1.

Biología: Se utiliza en la investigación de infecciones fúngicas y el desarrollo de agentes antifúngicos.

Medicina: Se utiliza en el tratamiento de infecciones fúngicas y enfermedades de la piel.

Industria: Se utiliza en la formulación de cremas y ungüentos antifúngicos

Mecanismo De Acción

Becliconazol ejerce sus efectos inhibiendo la enzima CYP51A1, que es esencial para la síntesis de ergosterol, un componente principal de las membranas celulares fúngicas. Al inhibir esta enzima, becliconazol interrumpe la síntesis de ergosterol, lo que lleva a la muerte de las células fúngicas .

Comparación Con Compuestos Similares

Becliconazol es similar a otros agentes antifúngicos como econazol, clotrimazol y bifonazol. ha demostrado una actividad antimicótica superior en algunos estudios. El aspecto único de becliconazol es su inhibición específica de la enzima CYP51A1 fúngica, lo que lo hace altamente eficaz contra ciertas infecciones fúngicas .

Compuestos similares incluyen:

- Econazol

- Clotrimazol

- Bifonazol

Estos compuestos comparten mecanismos de acción similares pero pueden diferir en su eficacia, espectro de actividad y perfiles de efectos secundarios.

Propiedades

IUPAC Name |

2-[[(2R)-2-[[(2S)-2-[[2-[[(2S)-4-amino-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]-4-oxobutanoyl]amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-sulfanylpropanoyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H36N10O8S2/c21-9(7-39)16(35)29-11(4-13(22)31)17(36)26-5-14(32)28-10(2-1-3-25-20(23)24)19(38)30-12(8-40)18(37)27-6-15(33)34/h9-12,39-40H,1-8,21H2,(H2,22,31)(H,26,36)(H,27,37)(H,28,32)(H,29,35)(H,30,38)(H,33,34)(H4,23,24,25)/t9-,10-,11-,12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAXAYRSMIDOXCU-BJDJZHNGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(C(=O)NC(CS)C(=O)NCC(=O)O)NC(=O)CNC(=O)C(CC(=O)N)NC(=O)C(CS)N)CN=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(C[C@@H](C(=O)N[C@@H](CS)C(=O)NCC(=O)O)NC(=O)CNC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CS)N)CN=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H36N10O8S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50438430 | |

| Record name | Glycine, L-cysteinyl-L-asparaginylglycyl-L-arginyl-L-cysteinyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50438430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

608.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

651328-78-8 | |

| Record name | Glycine, L-cysteinyl-L-asparaginylglycyl-L-arginyl-L-cysteinyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50438430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary target of NGR peptides?

A1: NGR peptides primarily target the aminopeptidase N (APN) receptor, also known as CD13, which is overexpressed in tumor neovasculature and on the surface of various tumor cells. [, ]

Q2: How does the interaction between NGR peptides and CD13 affect tumor growth?

A2: By binding to CD13, NGR peptides can deliver conjugated drugs or therapeutic agents directly to the tumor vasculature and tumor cells, leading to increased drug efficacy and reduced systemic toxicity. [, ]

Q3: Are there other targets for NGR peptides besides CD13?

A3: Yes, NGR peptides can undergo spontaneous deamidation, forming isoAsp derivatives that bind to αvβ3 integrins. These integrins are also overexpressed in the tumor vasculature and play a crucial role in tumor angiogenesis and metastasis. [, , ]

Q4: What are the downstream effects of NGR peptide binding to its targets?

A4: The downstream effects depend on the payload conjugated to the NGR peptide. For example, NGR-drug conjugates can induce apoptosis in tumor cells, inhibit tumor angiogenesis, and enhance the efficacy of chemotherapy. [, , ]

Q5: What is the molecular formula and weight of the cyclic NGR peptide, Glycine, L-cysteinyl-L-asparaginylglycyl-L-arginyl-L-cysteinyl-?

A5: The molecular formula is C18H29N9O6S2 and the molecular weight is 519.6 g/mol.

Q6: How does the cyclization of NGR peptides influence their stability and activity?

A6: Cyclization generally enhances the stability of NGR peptides by reducing their susceptibility to enzymatic degradation. It can also impact their binding affinity and selectivity for CD13. [, , ]

Q7: How stable are NGR peptides under different conditions?

A7: The stability of NGR peptides can vary depending on factors like pH, temperature, and the presence of enzymes or other degrading agents. Cyclization and modifications with PEG can improve their stability. [, , ]

Q8: Do NGR peptides possess any catalytic activity?

A8: NGR peptides are not known to exhibit intrinsic catalytic activity. Their primary function lies in their ability to bind specifically to targets like CD13 and integrins, making them valuable tools for targeted drug delivery and imaging. []

Q9: Have computational methods been employed to study NGR peptides?

A9: Yes, computational studies, such as molecular docking and molecular dynamics simulations, have been used to investigate the binding interactions of NGR peptides with CD13 and other targets, aiding in the design of more potent and selective NGR-based agents. []

Q10: How do modifications to the NGR peptide sequence affect its targeting ability?

A10: Modifications to the flanking residues of the core NGR motif can significantly influence the peptide's binding affinity and specificity for CD13. [, ] For example, incorporating specific amino acids can enhance cell adhesion properties. []

Q11: Does the introduction of linkers or spacers impact the activity of NGR-drug conjugates?

A11: Yes, the length and nature of linkers or spacers can affect the drug release kinetics, cellular uptake, and overall efficacy of NGR-drug conjugates. []

Q12: What strategies can be used to improve the stability and bioavailability of NGR peptides?

A12: Common strategies include cyclization, PEGylation, and encapsulation within nanoparticles or liposomes. These approaches can shield the peptides from degradation, prolong their half-life in circulation, and enhance their accumulation in target tissues. [, , , ]

Q13: Are there specific SHE regulations related to the research and development of NGR peptides?

A13: As with any peptide-based therapeutic, research and development of NGR peptides must adhere to general SHE regulations for handling and disposal of biological materials, as well as guidelines for preclinical and clinical research involving animals and humans.

Q14: How are NGR peptides typically metabolized and excreted?

A14: NGR peptides are primarily metabolized by peptidases in the blood and tissues, and the resulting metabolites are mainly excreted via the kidneys. PEGylation can alter their pharmacokinetics and potentially prolong their half-life. [, ]

Q15: What is the typical biodistribution of NGR peptides?

A15: After intravenous administration, NGR peptides tend to accumulate in tumors due to their binding to CD13 and integrins. They also exhibit uptake in organs involved in peptide clearance, such as the kidneys and liver. [, , , ]

Q16: What in vitro and in vivo models are used to evaluate the efficacy of NGR peptide-based agents?

A16: In vitro studies often involve cell lines expressing CD13, such as HT-1080 fibrosarcoma cells, to assess binding affinity, cellular uptake, and cytotoxicity. In vivo efficacy is typically evaluated using xenograft models in mice, where tumor growth inhibition, survival, and biodistribution are assessed. [, , , , , , ]

Q17: What drug delivery systems have been explored for NGR peptides?

A17: Various drug delivery systems have been investigated, including liposomes, nanoparticles, and micelles. These systems can encapsulate NGR-conjugated drugs or therapeutic agents, improving their stability, pharmacokinetics, and targeted delivery to tumor tissues. [, , , , , ]

Q18: What analytical techniques are commonly used to characterize and quantify NGR peptides?

A18: Techniques include high-performance liquid chromatography (HPLC), mass spectrometry (MS), and various spectroscopic methods (e.g., nuclear magnetic resonance [NMR] spectroscopy). These techniques allow for the determination of peptide purity, identity, and modifications. [, ]

Q19: How do the physicochemical properties of NGR peptides influence their dissolution and solubility?

A19: The amino acid composition and modifications of NGR peptides can impact their solubility in various solvents. Cyclization and PEGylation can alter their hydrophilicity/hydrophobicity, thereby affecting their dissolution and solubility. [, ]

Q20: Are there established methods for validating analytical techniques used for NGR peptides?

A20: Yes, analytical methods for characterizing and quantifying NGR peptides should follow established guidelines for bioanalytical method validation, ensuring accuracy, precision, specificity, and other relevant parameters. []

Q21: What quality control measures are important during the development and manufacturing of NGR peptide-based therapeutics?

A21: Stringent quality control measures are crucial throughout the entire process, from peptide synthesis and purification to formulation and final product release. These measures include identity confirmation, purity analysis, stability testing, and sterility assurance. []

Q22: Can NGR peptides elicit an immune response?

A22: As with any peptide-based therapeutic, NGR peptides have the potential to induce an immune response. Strategies to minimize immunogenicity include using D-amino acids, modifying peptide sequences, and employing immunosuppressive agents. []

Q23: Can NGR peptides interact with drug transporters?

A23: Limited information is available on specific interactions between NGR peptides and drug transporters. Further research is needed to understand how these interactions might influence the absorption, distribution, and elimination of NGR-based therapeutics. []

Q24: Are NGR peptides biocompatible and biodegradable?

A24: NGR peptides are generally considered biocompatible as they are composed of naturally occurring amino acids. Additionally, they are biodegradable, meaning they can be broken down into smaller, non-toxic components by enzymes in the body.

Q25: Are there any alternatives to NGR peptides for targeted drug delivery to tumors?

A25: Yes, alternative targeting strategies include using antibodies, aptamers, and other tumor-specific ligands. The choice of the most suitable targeting moiety depends on factors like the target receptor, desired therapeutic effect, and delivery route.

Q26: What strategies can be employed for the recycling and waste management of NGR peptide-based materials?

A26: Strategies for peptide-based materials generally involve enzymatic degradation or chemical hydrolysis to break down the peptides into amino acids, which can be further processed or disposed of appropriately.

Q27: What resources are available to support research on NGR peptides?

A27: Numerous resources facilitate research in this area, including commercially available NGR peptides and their derivatives, cell lines expressing CD13, preclinical animal models, and specialized research facilities with expertise in peptide chemistry, drug delivery, and cancer biology.

Q28: What are some key milestones in the development of NGR peptides for therapeutic applications?

A28: Key milestones include the discovery of the NGR motif as a CD13 ligand, the development of NGR-drug conjugates, and the advancement of NGR-based imaging agents for tumor detection. [, ]

Q29: How has cross-disciplinary collaboration contributed to advancements in NGR peptide research?

A29: The development of NGR-based therapeutics has benefited greatly from collaborations among researchers in diverse fields, including peptide chemistry, pharmacology, oncology, and nanotechnology. This interdisciplinary approach has enabled the design of novel delivery systems, the optimization of peptide modifications, and the evaluation of efficacy in relevant preclinical models. [, ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.